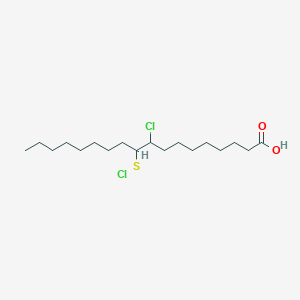
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and multiple fluorine atoms, which contribute to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-bromophenyl)cyclopropane-1-carboxylate
- (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylate
Uniqueness
The uniqueness of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of multiple fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
101492-33-5 |
|---|---|
Formule moléculaire |
C23H17F3O3 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 2,2-difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17F3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
Clé InChI |
FMAIBPYCMBBBQV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)

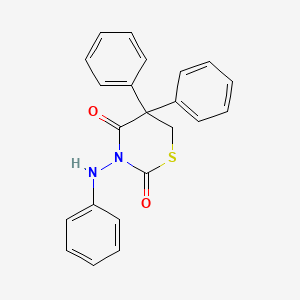
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

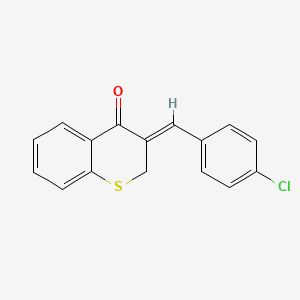

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
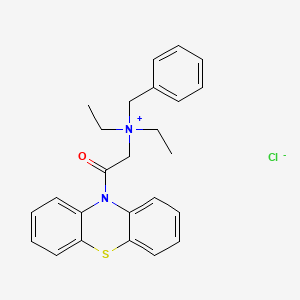
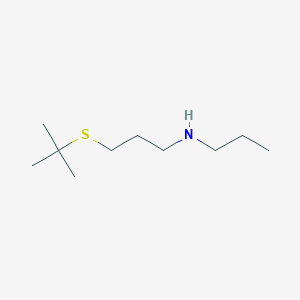
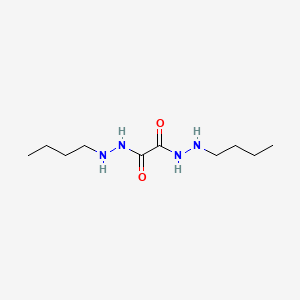
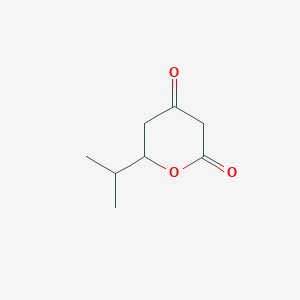
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
